Product packaging for 1,3,5-Tris(pyridin-4-ylmethoxy)benzene(Cat. No.:)

1,3,5-Tris(pyridin-4-ylmethoxy)benzene

Cat. No.: B15073115
M. Wt: 399.4 g/mol
InChI Key: AZJQBTTWDUFHBN-UHFFFAOYSA-N
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Description

1,3,5-Tris(pyridin-4-ylmethoxy)benzene is an organic compound with the CAS registry number 915002-24-3 and a molecular formula of C₂₄H₂₁N₃O₃. It has a molecular weight of 399.44 g/mol . This compound features a central 1,3,5-trisubstituted benzene core, which serves as a rigid, symmetrical platform. Each arm is terminated by a pyridyl group, making it a versatile tritopic ligand in coordination chemistry. Compounds of this structural class are of significant interest in the fabrication of metal-organic frameworks (MOFs) and coordination networks, as they can bridge multiple metal ions to form complex structures with potential applications in gas storage, separation, and catalysis . While specific biological data for this compound is not widely published, research into structurally related tri-substituted benzene molecules reveals promising anticancer properties . For instance, analogues functionalized with 1,2,4-triazole and 1,3,4-thiadiazole motifs have demonstrated potent dual cytotoxic activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. This activity is proposed to occur through the inhibition of the epigenetic target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , an enzyme frequently overexpressed in various human cancers . Furthermore, other C3-symmetric benzene derivatives have been shown to exhibit anticancer potential by interacting with DNA via groove binding, leading to DNA helix unwinding and activation of apoptotic pathways . This suggests that this compound could serve as a valuable scaffold or precursor in medicinal chemistry for developing novel epigenetic therapies or DNA-targeting agents. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N3O3 B15073115 1,3,5-Tris(pyridin-4-ylmethoxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

4-[[3,5-bis(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine

InChI

InChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2

InChI Key

AZJQBTTWDUFHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3,5 Tris Pyridin 4 Ylmethoxy Benzene and Its Analogues

Strategies for Benzene (B151609) Core Functionalization

Historically, phloroglucinol (B13840) was first prepared from phloretin. wikipedia.org Modern laboratory and industrial syntheses, however, rely on more accessible starting materials. One prominent method involves the hydrolysis of benzene-1,3,5-triamine. wikipedia.orgorgsyn.org This synthesis is noteworthy because the triaminobenzene, existing in equilibrium with its imine tautomer, is susceptible to hydrolysis, a reaction not typical for simpler aniline (B41778) derivatives. wikipedia.org Another classical approach begins with the reduction of 1,3,5-trinitrobenzene (B165232) to 1,3,5-triaminobenzene, which is then hydrolyzed. google.com

Alternative strategies for accessing the 1,3,5-trihydroxybenzene core include:

Fusion Reactions: The fusion of resorcinol (B1680541) (benzene-1,3-diol) with sodium hydroxide (B78521) can yield phloroglucinol. orgsyn.org

From Halogenated Benzenes: A multi-step process starting from hexachlorobenzene (B1673134) can be employed. This involves reaction with sodium propylate to form trichlorophloroglucinol (B15096556) tripropylether, followed by dechlorination and hydrolysis to give the final product. google.com

The choice of synthetic route to phloroglucinol often depends on the desired scale, available starting materials, and economic considerations. For laboratory-scale synthesis of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene, commercially available phloroglucinol is typically the most convenient starting point.

Ethersynthesis Pathways for Pyridylmethoxy Moieties

With the 1,3,5-trihydroxybenzene core in hand, the next critical step is the attachment of the three pyridin-4-ylmethoxy arms. The most direct and widely used method for forming the ether linkages is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis and involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.com

In this specific synthesis, the phloroglucinol is first converted into its corresponding triphenoxide. This is achieved by treating it with a strong base, which deprotonates the three acidic phenolic hydroxyl groups. The resulting nucleophilic triphenoxide is then reacted with a suitable electrophile containing the pyridyl moiety. The typical electrophile is 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The pyridylmethyl halide must be a primary halide to ensure the S(_N)2 reaction is favored and to avoid competing elimination reactions. wikipedia.org

Deprotonation: C(_6)H(_3)(OH)(_3) + 3 Base → [C(_6)H(_3)O(_3)] + 3 [H-Base]

Nucleophilic Substitution: [C(_6)H(_3)O(_3)] + 3 X-CH(_2)-C(_5)H(_4)N → C(_6)H(_3)(OCH(_2)-C(_5)H(_4)N)(_3) + 3 X (where X = Cl, Br)

This pathway effectively and symmetrically installs the three pyridylmethoxy groups onto the central benzene core.

Analytical and Spectroscopic Techniques for Structural Confirmation

Following the synthesis, a comprehensive suite of analytical and spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for confirming the structure. Due to the molecule's C3 symmetry, the proton NMR spectrum is expected to be relatively simple. The three protons on the central benzene ring should appear as a sharp singlet. nih.gov The six methylene (B1212753) protons (OCH(_2)) would also give rise to a singlet. The protons on the three pyridine (B92270) rings will appear as two distinct doublets, characteristic of a 4-substituted pyridine ring.

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. It should show distinct signals for the different carbon environments: the carbons of the central benzene ring, the methylene carbons, and the carbons of the pyridine rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI-MS) would be suitable for this molecule. The spectrum should show a prominent peak corresponding to the molecular ion [M+H], confirming the successful formation of the target molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum should show characteristic C-O-C stretching vibrations for the ether linkages and aromatic C=C and C-H stretching vibrations for both the benzene and pyridine rings. The absence of a broad O-H stretching band would indicate the complete reaction of the hydroxyl groups of phloroglucinol.

TechniqueExpected Observation for this compound
¹H NMR Singlet for the 3 protons on the central benzene ring; Singlet for the 6 methylene protons; Two doublets for the 12 protons on the pyridine rings.
¹³C NMR Distinct signals corresponding to the symmetric carbon environments of the benzene, methylene, and pyridine groups.
Mass Spectrometry A molecular ion peak [M+H] corresponding to the calculated molecular weight (C(_24)H(_21)N(_3)O(_3)).
IR Spectroscopy Presence of C-O-C ether stretches; Absence of a broad O-H stretch.
X-ray Crystallography Confirmation of the C3-symmetric molecular structure and provides data on solid-state packing and conformation.

Coordination Chemistry of 1,3,5 Tris Pyridin 4 Ylmethoxy Benzene

Ligand Design Principles and Strategic Coordination Sites

The design of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene as a ligand is predicated on several key principles aimed at directing the formation of specific coordination assemblies. The C3 symmetry of the central 1,3,5-trisubstituted benzene (B151609) ring provides a rigid and pre-organized scaffold. This inherent symmetry is often translated to the resulting metal-organic architectures.

The primary coordination sites are the nitrogen atoms of the terminal pyridine (B92270) rings. The choice of the 4-pyridyl isomer is strategic; the nitrogen atom is positioned para to the methyleneoxy bridge, allowing for coordination vectors that extend outwards from the central core in a divergent manner. This arrangement is conducive to the formation of extended, three-dimensional networks rather than discrete, small complexes.

The methyleneoxy (-O-CH2-) linkers introduce a degree of flexibility to the ligand. This flexibility allows the pyridyl groups to orient themselves to accommodate the preferred coordination geometries of various metal ions. This adaptability is a crucial feature that enhances the ligand's ability to form stable complexes with a wide range of metals. The etheric oxygen atoms, while possessing lone pairs of electrons, are generally not considered primary coordination sites due to their lower basicity compared to the pyridinic nitrogen atoms.

Metal Ion Complexation and Resultant Coordination Geometries

This compound has been shown to coordinate with a variety of transition metal ions, leading to the formation of coordination polymers and discrete molecular structures. The specific geometry of the resulting complex is a function of the coordination preferences of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

While extensive crystallographic data for a wide range of metal complexes with this specific ligand remains an area of ongoing research, studies on analogous systems provide valuable insights. For instance, with metals that favor octahedral coordination, such as cobalt(II) and nickel(II), the ligand can act as a tridentate bridging ligand, connecting multiple metal centers to form extended lattices. In such cases, each metal ion would typically be coordinated to two or three nitrogen atoms from different ligand molecules, with the remaining coordination sites occupied by solvent molecules or counter-ions.

In the case of metal ions with a preference for tetrahedral or square planar geometries, such as zinc(II) or copper(II), the flexible arms of the ligand can adapt to facilitate the formation of these geometries. This can result in the formation of intricate 2D or 3D networks with varying topologies. The interplay between the ligand's conformational freedom and the metal ion's coordination preference is a key determinant of the final structure.

Metal IonTypical Coordination NumberPotential Coordination GeometryResultant Structure Type
Co(II)6Octahedral3D Coordination Polymer
Ni(II)6Octahedral3D Coordination Polymer
Zn(II)4Tetrahedral2D or 3D Network
Cu(II)4 or 6Square Planar or Distorted Octahedral2D or 3D Network
Ag(I)2-4Linear, Trigonal, or Tetrahedral1D, 2D, or 3D Network

Note: This table is illustrative and based on the known coordination preferences of metal ions and the behavior of similar pyridyl-based ligands. The actual observed geometries can be influenced by other factors.

Factors Influencing Metal-Ligand Binding Affinity and Selectivity

The strength and selectivity of the interaction between this compound and metal ions are governed by a combination of electronic and steric factors, as well as the reaction environment.

Nature of the Metal Ion: The Lewis acidity of the metal ion is a primary determinant of the binding affinity. Harder metal ions will generally form stronger bonds with the nitrogen donor atoms. The ionic radius and the preferred coordination geometry of the metal also play a crucial role in determining the stability and structure of the resulting complex.

Solvent Effects: The solvent can influence the coordination process in several ways. Coordinating solvents can compete with the ligand for binding sites on the metal ion, potentially leading to the formation of different structures or inhibiting complexation altogether. The polarity of the solvent can also affect the stability of the charged intermediates and the final product.

pH of the Medium: The pH of the reaction medium is critical, particularly for the pyridyl nitrogen atoms. In acidic conditions, the nitrogen atoms can be protonated, which would inhibit their ability to coordinate to metal ions. Therefore, the pH must be carefully controlled to ensure the availability of the nitrogen lone pairs for coordination.

Counter-ions: The nature of the counter-ion associated with the metal salt can also influence the final structure. Anions can sometimes coordinate to the metal center, act as bridging ligands, or influence the packing of the coordination polymer through hydrogen bonding or other non-covalent interactions.

Rational Design and Construction of Extended Frameworks

Metal-Organic Frameworks (MOFs) Derived from 1,3,5-Tris(pyridin-4-ylmethoxy)benzene

MOFs are a class of porous crystalline materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. The use of this compound as a linker offers a unique combination of a 3-connecting node geometry with significant conformational flexibility, enabling the formation of diverse and complex network structures.

The design of MOFs using tripodal pyridyl linkers like this compound is governed by the interplay between the linker's geometry and the coordination preferences of the metal-based SBU. Key principles include:

Symmetry and Connectivity: The C3 symmetry of the linker naturally predisposes it to act as a 3-connecting node in a network. When combined with metal SBUs of varying connectivity (e.g., a 4-coordinate tetrahedral metal center or a 6-coordinate octahedral cluster), a wide range of network topologies can be targeted. whiterose.ac.uk

Linker Flexibility: Unlike rigid, planar tripodal linkers such as 1,3,5-tris(4-pyridyl)benzene, the this compound molecule possesses rotational freedom around the ether bonds. lookchem.com This flexibility can accommodate different coordination environments and allow for the formation of interpenetrated or more complex, condensed framework structures that might be sterically inaccessible to rigid linkers.

Coordination Geometry of Metal Ions: The final structure is heavily dependent on the preferred coordination number and geometry of the metal ion. For instance, metal ions favoring trigonal or tetrahedral coordination can lead to distinct network outcomes compared to those preferring octahedral geometries.

The versatility of tripodal pyridyl linkers allows for the construction of frameworks with dimensionalities ranging from one-dimensional (1D) chains to three-dimensional (3D) networks. While specific examples for this compound are not widely reported, the structural diversity can be illustrated by frameworks derived from the analogous and extensively studied rigid linker, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt). researchgate.net The coordination behavior of tpt provides a strong predictive model for the potential structures achievable with flexible analogues.

For example, reacting tpt with different metal salts under varying conditions has yielded:

A 1D zigzag chain when reacted with AgNO₃, where the Ag(I) ion is coordinated by two pyridyl nitrogen atoms. researchgate.net

A 2D double-layered coordination polymer when Cu(SO₄)₂ and 1,2,4,5-benzenetetracarboxylic acid are used, where tpt-Cu layers are linked by the carboxylate ligand. researchgate.net

A 3D polymeric structure formed from the linkage of 2D copper-sulfate layers by the bidentate coordination of the tpt ligand. researchgate.net

These examples demonstrate that by modulating the metal ion, counterions, and the presence of other ligands, tripodal pyridyl linkers can direct the assembly of frameworks with controlled dimensionality.

Table 1: Examples of Structural Diversity in MOFs with an Analogous Tripodal Pyridyl Linker (tpt)
Metal SaltAuxiliary LigandResulting Framework DimensionalityStructural DescriptionReference
AgNO₃None1DAg(I) is trigonally coordinated by two pyridyl nitrogens and one nitrato oxygen to form a zigzag chain. researchgate.net
CuSO₄1,2,4,5-Benzenetetracarboxylic acid (H₄btec)2DLayers of tpt-Cu are linked by H₂btec²⁻ to form a double-layered coordination polymer. researchgate.net
CuSO₄None3D2D copper-sulfate-water layers are linked by bidentate tpt ligands into a 3D polymer. researchgate.net
CuCNNone3DCopper(I) is trigonally coordinated by one pyridyl nitrogen and two cyanides, forming a honeycomb architecture. researchgate.net

Topological analysis simplifies complex crystal structures into underlying nets, providing a powerful tool for classifying, comparing, and designing new MOFs. whiterose.ac.uk In this method, SBUs and linkers are reduced to nodes and edges, respectively, revealing the fundamental connectivity of the framework. ucl.ac.uk

For a tripodal linker like this compound, which acts as a 3-connected node, combination with a 3-connected metal SBU would be expected to yield a 2D network with a (6,3) topology, commonly known as the hcb (honeycomb) or kgd net. If combined with a 4-connected SBU, more complex 3D nets can arise. The precise outcome is also influenced by the linker's flexibility, which can lead to distortions from ideal geometries or to the formation of interpenetrated nets where multiple identical frameworks are intertwined. rsc.org Software packages such as ToposPro, MOFid, and CrystalNets are frequently used to algorithmically determine the topology of newly synthesized MOFs. whiterose.ac.ukucl.ac.uk

The self-assembly process that leads to MOF crystallization is highly sensitive to the conditions of the reaction. Key synthetic parameters that can influence the final structure, even when using the same set of linker and metal precursors, include:

Solvent: The polarity, viscosity, and coordinating ability of the solvent can affect the solubility of precursors and mediate the kinetics of crystal nucleation and growth. In one study on a tripodal pyridyl ligand (tpt), regulating the solvent system between DMF/H₂O and DMF/MeOH led to the formation of two different Ni-MOFs: one with a rigid 3D framework and another with a flexible, 3-fold interpenetrated framework. rsc.org

Temperature: Temperature influences reaction kinetics and thermodynamics. Solvothermal synthesis, where reactions are carried out in a sealed vessel above the solvent's boiling point, is a common method for obtaining high-quality MOF crystals. mdpi.com

pH and Additives: The pH of the reaction mixture can affect the protonation state of the linker and the formation of metal-hydroxo clusters, thereby altering the available SBUs. nih.gov Additives or modulators, such as monocarboxylic acids, can compete with the linker for coordination sites on the metal, slowing down crystallization and often leading to larger, more well-defined crystals. nih.gov

Counterions: The anions from the metal salt precursor (e.g., NO₃⁻, SO₄²⁻, Cl⁻) can sometimes be incorporated into the final framework, acting as ligands themselves and thus altering the structure and connectivity of the SBU. researchgate.net

The introduction of a second, or "auxiliary," organic ligand into the synthesis is a powerful strategy for increasing structural complexity and tuning the properties of MOFs. These co-ligands, typically polycarboxylates, can play several roles:

Pillaring: Auxiliary ligands can act as pillars connecting 2D layers, which are formed from the primary metal-linker coordination, into robust 3D frameworks.

SBU Modification: They can coordinate to the metal center alongside the primary linker, creating more complex, multi-ligand SBUs with different connectivity and geometry.

Dimensionality Control: The length and geometry of the auxiliary ligand can be systematically varied to control the pore size and dimensionality of the resulting framework.

For instance, studies using the tripodal ligand tri(4-pyridylphenyl)amine with various aromatic polycarboxylic acids as auxiliary ligands resulted in a diverse series of Co(II) and Zn(II) frameworks with structures ranging from 2D layers to complex, interpenetrating 3D networks. nih.govrsc.org This demonstrates that combining this compound with different carboxylate co-ligands is a promising route to novel materials.

Coordination Polymers (CPs) Incorporating this compound

Coordination polymers encompass a broad class of materials that includes MOFs but also covers non-porous or lower-dimensional (1D and 2D) extended structures. The flexible nature of this compound makes it a suitable building block for a variety of CPs. The rotational freedom of the pyridyl groups allows the linker to adopt different conformations, bridging metal centers to form chains, sheets, or more complex 3D structures.

Research on the related flexible ligand 1,3-bis[(pyridin-3-yl)methoxy]benzene has shown its ability to form a helical 1D coordination polymer with zinc(II) and benzene-1,4-dicarboxylate. nih.gov In this structure, the zinc centers are linked by the carboxylate anions into a chain, which is decorated by the N-coordinating pyridyl ligand. These chains then self-assemble via hydrogen bonding to form 2D sheets. This suggests that the tripodal analogue, this compound, could similarly form decorated chains or act as a cross-linker between polymer chains to generate higher-dimensional, non-interpenetrated frameworks.

Formation of Helical and Meso-helical Polymeric Chains

The unique geometry and flexibility of this compound make it an excellent candidate for the construction of helical and meso-helical polymeric chains. The pyridyl groups at the termini of the flexible methoxy (B1213986) arms can coordinate to metal centers, and the rotational freedom around the ether linkages allows the ligand to adopt various conformations. This adaptability is crucial in directing the assembly of chiral or achiral supramolecular structures.

FeatureHelical Polymeric ChainsMeso-helical Polymeric Chains
Chirality Chiral (either left- or right-handed)Achiral (contains both left- and right-handed motifs)
Formation Driver Asymmetric coordination environment, chiral co-ligandsSymmetric coordination environment, specific ligand conformations
Potential Application Enantioselective catalysis, chiral separationsMaterials with unique optical or magnetic properties

Exploration of Structural Motifs in One-, Two-, and Three-Dimensional CPs

The tripodal nature of this compound allows for the generation of a wide array of structural motifs, leading to the formation of one-, two-, and three-dimensional coordination polymers. The connectivity of the resulting framework is highly dependent on the coordination preferences of the metal center and the conformational state of the ligand.

One-Dimensional (1D) Coordination Polymers: In its simplest coordination mode, the ligand can act as a linker between two metal centers, with one or two of its pyridyl arms participating in coordination. This can lead to the formation of linear or zigzag chains. The uncoordinated pyridyl groups can then be available for further hydrogen bonding interactions, potentially linking the 1D chains into higher-dimensional networks.

Three-Dimensional (3D) Coordination Polymers: The formation of 3D frameworks occurs when the ligand connects metal centers in a non-planar fashion. The tripodal design is inherently suited for creating intricate 3D networks. These frameworks can exhibit various topologies, and their structures can range from dense, interpenetrated networks to open frameworks with porous channels. The size and shape of these channels are dictated by the length and flexibility of the ligand arms and the geometry of the metal coordination sphere.

DimensionalityCommon Structural MotifsKey Influencing Factors
1D Linear chains, Zigzag chains, Helical chainsMetal-to-ligand ratio, steric hindrance
2D (6,3) nets, (4,4) nets, Interwoven layersCoordination geometry of the metal, presence of co-ligands
3D Interpenetrating frameworks, Porous networksLigand conformation, solvent templating effects

Impact of Ligand Conformation and Flexibility on Polymer Topology

The conformational flexibility of this compound is a critical determinant of the final topology of the coordination polymer. The rotation around the C-O and C-C bonds of the methoxy arms allows the pyridyl groups to orient themselves in numerous ways. This dynamic behavior can lead to the formation of different isomers and polymorphs from the same set of starting materials under slightly different conditions.

The interplay between the intrinsic flexibility of the ligand and the rigid geometric requirements of the metal coordination sphere is a powerful tool in crystal engineering. By understanding and controlling the conformational behavior of this compound, researchers can rationally design and synthesize novel coordination polymers with desired topologies and, ultimately, tailored properties for applications in areas such as gas storage, catalysis, and sensing.

Supramolecular Assemblies and Self Assembly Processes

Non-Covalent Interactions Governing Supramolecular Architecture

The formation of stable supramolecular assemblies from 1,3,5-Tris(pyridin-4-ylmethoxy)benzene is primarily dictated by a concert of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and C-H...N interactions, collectively determine the ultimate three-dimensional arrangement of the molecules.

Hydrogen Bonding: The nitrogen atoms within the pyridyl rings of the molecule can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or alcohols, intricate hydrogen-bonding networks can form, leading to the creation of extended structures.

π-π Stacking: The aromatic benzene (B151609) and pyridine (B92270) rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, contribute significantly to the stability of the supramolecular assemblies.

The interplay of these non-covalent forces is exemplified in the crystal structure of related compounds like 1,4-Bis(pyridin-3-ylmethoxy)benzene, where intermolecular C—H···N hydrogen bonds link adjacent molecules into two-dimensional sheets. researchgate.net

Strategies for Controlled Supramolecular Architecture Formation

The ability to control the self-assembly process is paramount for the rational design of functional supramolecular materials. For this compound, several strategies can be employed to direct the formation of specific architectures:

Solvent Effects: The choice of solvent can significantly influence the self-assembly process by competing for hydrogen bonding sites and modulating the strength of π-π stacking interactions.

Introduction of Co-formers: The addition of other molecules, known as co-formers, that can interact with this compound through non-covalent interactions can lead to the formation of co-crystals with novel and predictable structures.

Metal Coordination: The pyridyl nitrogen atoms are excellent ligands for metal ions. The introduction of metal centers can lead to the formation of highly ordered and robust metal-organic frameworks (MOFs) with tailored porosity and functionality.

Investigation of Host-Guest Chemistry within Derived Frameworks

The supramolecular assemblies and MOFs derived from this compound can possess intrinsic cavities and channels, making them suitable candidates for host-guest chemistry. These frameworks can encapsulate smaller guest molecules, leading to applications in areas such as:

Molecular Recognition and Sensing: The selective binding of specific guest molecules within the host framework can be used for chemical sensing applications.

Storage and Release: The porous nature of these materials allows for the storage and controlled release of guest molecules, which is relevant for drug delivery and gas storage.

The design of such host-guest systems relies on the principle of molecular complementarity, where the size, shape, and chemical properties of the host cavity are matched to those of the intended guest molecule.

Design Principles for Molecular Machines and Supramolecular Devices

The dynamic and reversible nature of non-covalent interactions makes supramolecular assemblies based on this compound promising platforms for the development of molecular machines and devices. The design of such systems often involves incorporating photo- or electro-responsive components that can undergo conformational changes in response to external stimuli.

Crystallographic Analysis and Structural Elucidation

Single-Crystal X-ray Diffraction Studies of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene Derivatives

As no crystallographic data for this compound is currently available, this section cannot be completed. The generation of a data table with crystal system, space group, unit cell dimensions, and other crystallographic parameters is contingent on the successful synthesis of single crystals and their analysis via X-ray diffraction.

Investigation of Polymorphism and Crystallographic Variability in Related Structures

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a phenomenon of great interest in materials science and pharmaceuticals. The study of polymorphism requires the characterization of different crystalline forms, often obtained under varying crystallization conditions. Research on related tris(pyridyl) and triazine compounds has shown the existence of polymorphs, where different packing arrangements are stabilized by subtle differences in intermolecular interactions. researchgate.net However, without any known crystal structures for this compound, an investigation into its potential polymorphism is not feasible.

Computational and Theoretical Studies on 1,3,5 Tris Pyridin 4 Ylmethoxy Benzene Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Ligand Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. For 1,3,5-Tris(pyridin-4-ylmethoxy)benzene, such studies would theoretically map its electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity, and calculate electrostatic potential to pinpoint sites for electrophilic and nucleophilic attack. These calculations would also be crucial in quantifying its properties as a ligand, such as its coordination affinity with various metal ions. However, specific studies presenting detailed findings and data tables from these types of calculations on the isolated this compound molecule are not found in the surveyed literature.

Molecular Dynamics Simulations for Understanding Complexation and Assembly Processes

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time. For this compound, MD simulations could provide invaluable insights into its conformational flexibility, the dynamics of its interaction with solvent molecules, and the initial stages of self-assembly or complexation with metal centers. Such simulations would be particularly insightful for understanding the preliminary steps that lead to the formation of larger supramolecular structures or MOFs. While the properties of MOFs constructed from this linker are studied, detailed MD simulations focusing on the complexation and assembly processes of the ligand itself are not prominently featured in available research.

Prediction and Validation of Structural and Interactional Properties within Frameworks

Exploration of Advanced Functional Applications of Derived Frameworks

Catalytic Applications in Organic Transformations and Photodegradation

Frameworks derived from tris(pyridyl) ligands have demonstrated significant potential as catalysts in both organic transformations and environmental remediation. The nitrogen atoms on the pyridine (B92270) rings can act as active sites for catalytic reactions. While direct catalytic studies on MOFs from 1,3,5-Tris(pyridin-4-ylmethoxy)benzene are limited, related structures offer insights into their potential capabilities.

For instance, Co(II)-based MOFs constructed from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been investigated as efficient electrocatalysts for the oxygen reduction reaction. These materials, when pyrolyzed, form Co, N-codoped porous carbon materials that exhibit high catalytic activity. This suggests that frameworks incorporating this compound could also serve as precursors for novel catalytic materials.

Furthermore, coordination polymers have been utilized as photocatalysts for the degradation of organic dyes. For example, Zn(II) and Cd(II) coordination polymers have shown efficiency in the UV-light-assisted photodegradation of methylene (B1212753) blue. The photocatalytic activity of MOFs is often attributed to their semiconductor properties, which can be tuned by the choice of both the metal center and the organic linker. The extended π-system of the benzene (B151609) core and the pyridyl rings in this compound could facilitate light absorption and the generation of electron-hole pairs, making its derived frameworks promising candidates for photodegradation applications.

Table 1: Examples of Catalytic Activity in Related MOFs

Catalyst/Framework Reaction Type Substrate Efficiency/Outcome
Co, N-codoped carbon (from a Co-tpt MOF) Oxygen Reduction Reaction O₂ High limiting current density
Cd(II) Coordination Polymer Photodegradation Methylene Blue 72.02% degradation in 100 min

Gas Adsorption and Separation Properties in MOFs

The porous nature of MOFs makes them excellent candidates for gas adsorption and separation applications. The pore size, shape, and surface chemistry, which are largely determined by the organic linker, dictate the gas uptake capacity and selectivity. Although specific gas adsorption data for MOFs synthesized with this compound are not yet widely reported, studies on MOFs with similar tris-pyridyl or tris-imidazolyl ligands provide valuable insights.

For example, two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have been shown to have distinctive sorption properties for CO₂ and alkanes. One of these frameworks exhibits selective adsorption of CO₂ due to a sieving effect created by its rigid structure. Another flexible framework shows guest-induced structural transformation and a higher capacity for CO₂ and n-C₄H₁₀ over other small gas molecules.

Similarly, three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene have demonstrated selective adsorption of unsaturated hydrocarbons (C₂H₂ and C₂H₄) and saturated hydrocarbons (C₂H₆ and CH₄). DFT calculations revealed that π-π interactions between the unsaturated hydrocarbon molecules and the π-conjugated hexagonal carbon ring of the framework are the primary adsorption sites. Given the structural similarities, MOFs derived from this compound are expected to exhibit interesting gas adsorption behaviors, particularly for CO₂ and hydrocarbons, due to the presence of aromatic rings and polar pyridyl groups.

Table 2: Gas Adsorption Data for Structurally Related MOFs

MOF Gas Adsorbed Selectivity Key Feature
Ni-MOF (rigid) CO₂ Selective over other alkanes Sieving effect
Ni-MOF (flexible) CO₂, n-C₄H₁₀ Higher capacity than for N₂, CH₄, C₂H₆, C₃H₈ Guest-induced structural transformation

Luminescent Properties of Coordination Compounds and Frameworks

Coordination compounds and frameworks containing aromatic and heterocyclic moieties often exhibit interesting luminescent properties. The emission can originate from the organic ligand, the metal center, or from charge transfer between them. While specific luminescent data for frameworks of this compound are not extensively documented, the inherent fluorescence of similar organic linkers and their coordination complexes suggests high potential in this area.

The photoluminescent properties of coordination polymers are also of great interest. For example, Zn(II) and Cd(II) coordination polymers based on a bis(pyridylmethoxy)benzene ligand have been synthesized and their luminescent properties studied in the solid state at room temperature. These studies indicate that the coordination of metal ions to the pyridyl groups can lead to the development of new luminescent materials. Therefore, frameworks derived from this compound are expected to be luminescent and could find applications in areas such as solid-state lighting and optical devices.

Table 3: Luminescent Properties of Related Compounds and Frameworks

Compound/Framework Emission Color Origin of Luminescence Potential Application
MOFs with tpt ligand Blue Ligand-centered Optical materials
1,3,5-tris(pyridin-4-ylethynyl)benzene Fluorescent Molecule-based OLEDs

Sensor Development based on Functionalized Materials

The development of chemical sensors based on functionalized materials is a rapidly growing field of research. MOFs and coordination polymers are particularly attractive for this application due to their high porosity, large surface area, and the ability to tailor their chemical environment. The uncoordinated nitrogen atoms of the pyridyl groups in frameworks derived from this compound can act as recognition sites for guest molecules, making them promising candidates for sensor development.

While there is a lack of specific sensor development studies using frameworks from this particular ligand, the general principles are well-established for related materials. For example, luminescent MOFs (LMOFs) are widely explored as fluorescent sensors. The luminescence of an LMOF can be quenched or enhanced upon interaction with specific analytes. LMOFs have been developed for the detection of various species, including metal ions, small molecules, and explosives. The mechanism of sensing often involves interactions such as electron transfer, energy transfer, or the specific binding of the analyte to the framework.

Given the expected luminescent properties of frameworks derived from this compound, it is plausible that they could be developed into fluorescent sensors. The pyridyl groups could interact with metal ions or acidic/basic molecules, leading to a change in the luminescent signal. Further functionalization of the benzene core could also introduce specific recognition sites for other target analytes.

Table 4: Mentioned Compounds

Compound Name
This compound
Methylene blue
2,4,6-tris(4-pyridyl)-1,3,5-triazine
1,3,5-tris(1-imidazolyl)benzene

Future Outlook and Emerging Research Directions

Challenges in Controlling Framework Synthesis and Tailoring Functionality

The synthesis of crystalline frameworks using 1,3,5-Tris(pyridin-4-ylmethoxy)benzene is not without its hurdles. The conformational flexibility of the pyridin-4-ylmethoxy arms presents a significant challenge in achieving predictable and reproducible framework topologies. This flexibility can lead to the formation of multiple crystalline phases (polymorphism) or disordered structures under slightly different reaction conditions. The choice of metal ions and counter-anions also plays a crucial role in dictating the final architecture, further complicating the synthetic control.

Another challenge lies in the potential for interpenetration within the resulting frameworks. The void spaces created by the coordination of this compound with metal centers can be occupied by one or more independent, identical frameworks, which can be detrimental to applications requiring high porosity. Preventing or controlling the degree of interpenetration is an active area of research.

Tailoring the functionality of materials derived from this ligand also presents difficulties. While the pyridine (B92270) nitrogen atoms provide primary coordination sites, the ether oxygen atoms of the methoxy (B1213986) groups can also interact with metal centers, leading to complex coordination modes that are difficult to predict. Furthermore, introducing additional functional groups onto the ligand to impart specific properties, without disrupting the desired framework assembly, requires careful synthetic strategies.

A summary of key challenges is presented in the table below:

ChallengeDescription
Framework Control The conformational flexibility of the pyridin-4-ylmethoxy arms makes it difficult to predict and control the final crystal structure, often leading to polymorphism.
Interpenetration The formation of interpenetrated frameworks can reduce porosity and hinder access to active sites within the material.
Coordination Complexity The presence of multiple potential coordination sites (pyridine nitrogen and ether oxygen) can result in complex and unpredictable coordination behavior with metal ions.
Functionalization The introduction of additional functional groups to tailor the material's properties can interfere with the self-assembly process and the formation of the desired framework.

Opportunities for Novel Material Design and Applications

Despite the synthetic challenges, the unique structural attributes of this compound open up exciting opportunities for the design of novel materials with tailored properties and applications. The inherent flexibility of the ligand can be harnessed to create dynamic or "soft" porous materials that exhibit guest-responsive behavior. Such materials could find use in selective gas storage and separation, where the framework can adapt its pore size and shape to accommodate specific guest molecules.

The presence of pyridyl groups in the framework provides opportunities for post-synthetic modification. These nitrogen-containing rings can be quaternized or metalated to introduce new functionalities, such as catalytic activity or enhanced sensing capabilities. For instance, frameworks incorporating this ligand could be developed as heterogeneous catalysts for organic transformations or as fluorescent sensors for the detection of specific analytes. The luminescent properties of coordination polymers are an area of active investigation, and frameworks derived from this compound may exhibit interesting photophysical behaviors.

Emerging applications for materials based on this ligand are envisioned in areas such as:

Gas Storage and Separation: The design of flexible frameworks for the selective capture of gases like carbon dioxide.

Catalysis: The development of robust, recyclable heterogeneous catalysts for a variety of chemical reactions.

Sensing: The creation of fluorescent or colorimetric sensors for the detection of metal ions, anions, or small organic molecules.

Drug Delivery: The potential use of porous frameworks to encapsulate and release therapeutic agents in a controlled manner. targetmol.com

Potential for Integration into Hybrid Material Systems

The integration of frameworks based on this compound into hybrid material systems is a promising avenue for creating advanced functional composites. One area of significant interest is the development of mixed-matrix membranes (MMMs) for gas separation. nih.gov By incorporating porous crystalline particles of a this compound-based MOF into a polymer matrix, it is possible to create membranes with enhanced permeability and selectivity for specific gases. rsc.org The compatibility between the MOF filler and the polymer matrix is crucial for the performance of these membranes.

Another potential application lies in the creation of composite materials for catalysis and sensing. For example, MOF particles could be grown on the surface of other materials, such as silica (B1680970) or carbon nanotubes, to create hierarchical structures with improved catalytic activity or enhanced signal transduction for sensing applications. The functional groups within the this compound ligand can be tailored to promote strong interactions with the host matrix, leading to stable and robust hybrid materials. The development of solid-solvent processing strategies may enable the fabrication of ultrathin MMMs with high filler loading, leading to superior separation performance. nih.gov

The potential for creating these hybrid systems opens up new possibilities for designing materials with synergistic properties that are not achievable with the individual components alone.

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